Chemical structure and properties of 2-Amino-3-chloro-5-iodobenzoic acid
Chemical structure and properties of 2-Amino-3-chloro-5-iodobenzoic acid
Structural Analysis, Synthetic Pathways, and Medicinal Utility[1]
Executive Summary
2-Amino-3-chloro-5-iodobenzoic acid is a trisubstituted benzene derivative serving as a high-value scaffold in medicinal chemistry.[1][2] It belongs to the class of halogenated anthranilic acids .[1] Its strategic importance lies in its unique substitution pattern:
-
C-1 Carboxyl / C-2 Amino: A "pincer" motif allowing cyclization into heterocycles (e.g., quinazolinones).[1]
-
C-3 Chlorine: A metabolically stable blocking group that enforces steric conformation.[1]
-
C-5 Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling library expansion at the "tail" of the molecule.[1]
This guide details the physicochemical profile, validated synthetic routes, and downstream applications of this specific isomer.
Part 1: Structural Analysis & Physicochemical Profile[3]
The molecule is defined by a dense functionalization of the benzene ring. The amino group (-NH₂) acts as the primary electron donor, significantly influencing the electronic distribution and reactivity of the ring.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-Amino-3-chloro-5-iodobenzoic acid |
| Molecular Formula | C₇H₅ClINO₂ |
| Molecular Weight | 297.48 g/mol |
| Core Scaffold | Anthranilic Acid (2-Aminobenzoic acid) |
| Key Isomer Distinction | Distinct from the more common 2-amino-5-chloro-3-iodobenzoic acid.[1][2][3][4][5] In the target molecule, the Chlorine is ortho to the amine, and Iodine is para to the amine. |
Predicted Physicochemical Properties
Note: Experimental values for this specific isomer are rare in open literature; values below are calculated based on structure-activity relationship (SAR) models of halogenated anthranilic acids.
| Parameter | Value (Predicted) | Significance |
| pKa (Acid) | ~2.5 - 3.0 | The C-3 Chlorine exerts an inductive electron-withdrawing effect, increasing the acidity of the carboxylic acid compared to unsubstituted anthranilic acid.[1] |
| pKa (Base) | ~1.0 - 1.5 | The amine is weakly basic due to the electron-withdrawing nature of the ring halogens and the ortho-carboxyl group.[1] |
| LogP | ~2.8 - 3.1 | Moderate lipophilicity, suitable for drug-like intermediates.[1] |
| H-Bond Donors | 2 (Amino, Hydroxyl) | Critical for intramolecular H-bonding (between NH₂ and COOH), stabilizing the planar conformation.[1] |
| Physical State | Solid (Powder) | Expected Melting Point: >180°C (with decomposition). |
Part 2: Synthetic Methodology
The synthesis of 2-amino-3-chloro-5-iodobenzoic acid relies on Regioselective Electrophilic Aromatic Substitution (EAS) .[1]
The Precursor Strategy
The starting material is 2-amino-3-chlorobenzoic acid (3-chloroanthranilic acid).[1]
-
Why this precursor? The C-3 position is already blocked by Chlorine.[1] The amino group (-NH₂) is a strong ortho, para-director.[1]
-
Regioselectivity:
Protocol: Iodination using Iodine Monochloride (ICl)
This method is preferred over elemental iodine (
Reagents:
-
Substrate: 2-Amino-3-chlorobenzoic acid (1.0 eq)[1]
-
Iodinating Agent: Iodine Monochloride (ICl) (1.05 eq)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Temperature: Ambient to 50°C
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-amino-3-chlorobenzoic acid in glacial acetic acid. The solution may require slight warming (40°C) to ensure complete solubility.
-
Addition: Add ICl (dissolved in AcOH) dropwise over 30 minutes.
-
Critical Control: Maintain temperature < 50°C to prevent oxidation of the amine or over-iodination.
-
-
Reaction: Stir for 2–4 hours. The mixture typically turns dark brown/red.
-
Quenching: Pour the reaction mixture into ice-water containing sodium bisulfite (
).-
Purpose: Bisulfite reduces excess iodine/ICl, turning the solution from brown to colorless/pale yellow and precipitating the product.
-
-
Isolation: Filter the precipitate. Wash with water to remove residual acid.[1][5]
-
Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
Visualization: Synthetic Pathway
Part 3: Reactivity & Medicinal Applications
This molecule is a "privileged scaffold" because it offers three distinct points of diversity for drug discovery.
1. The Quinazolinone Cyclization (C-1 & C-2)
The most common application is the synthesis of Quinazolin-4(3H)-ones , a class of heterocycles found in kinase inhibitors (e.g., EGFR inhibitors) and anticonvulsants.[1]
-
Mechanism: Condensation of the amino acid with formamide, urea, or acyl chlorides.
-
Protocol Insight: Reaction with formamide at reflux (Niementowski reaction variant) yields the 8-chloro-6-iodoquinazolin-4(3H)-one core.[1]
2. Suzuki-Miyaura Coupling (C-5)
The C-5 Iodine bond is weak and highly reactive toward Palladium (Pd) oxidative addition.[1]
-
Utility: Allows the attachment of aryl, heteroaryl, or alkyl groups.
-
Selectivity: The C-3 Chlorine bond is much stronger (Ar-Cl bond energy > Ar-I).[1] Under standard Suzuki conditions (Pd(PPh3)4, Na2CO3), coupling occurs exclusively at the Iodine, leaving the Chlorine intact for later modification or as a lipophilic blocker.
Visualization: Reactivity Tree
Part 4: Experimental Safety & Handling
-
Hazards: As a halogenated aromatic amine, treat as a potential irritant and skin sensitizer.[1]
-
Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to light.[1] Store in amber vials.
-
Stability: The compound is stable at room temperature but should be kept dry to prevent hydrolysis of downstream activated esters.
References
-
Synthesis of Quinazolinones
-
Source: BenchChem Application Protocols.[1]
- Relevance: Describes the general method for converting 2-amino-3-chlorobenzoic acid deriv
-
Link:
-
-
Iodination of Anthranilic Acids
-
Source: ChemicalBook / Patent CN104193616A.[1]
- Relevance: Validates the use of Iodine/ICl for iodinating aminobenzoic acids and the directing effects of the amino group.
-
Link:
-
-
General Properties of Halogenated Benzoic Acids
Sources
- 1. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-amino-3-chloro-5-iodobenzoic acid - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 3. 2-Amino-5-chloro-3-iodobenzoic acid (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. 2-Amino-5-chloro-3-iodobenzoic acid | 64724-23-8 [sigmaaldrich.com]
- 5. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]






